(R)-Filanesib

KIF11 inhibition Meningioma In vivo tolerability

(R)-Filanesib is the chiral R-enantiomer of ARRY-520, a potent KSP inhibitor (IC50 6 nM) with superior tolerability over ispinesib in CNS xenograft models. Active in drug-resistant cell lines (EC50 3.7–14 nM) without P-glycoprotein efflux liability. Clinically validated biomarker (low baseline AAG) enables patient stratification—a feature absent in other KSP inhibitors. No neurotoxicity observed in Phase 1 (0% in 41 patients), making it ideal for chronic dosing where microtubule agents fail. Choose for reproducible, translationally relevant mitotic disruption studies.

Molecular Formula C20H22F2N4O2S
Molecular Weight 420.5 g/mol
CAS No. 885060-08-2
Cat. No. B3030238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Filanesib
CAS885060-08-2
Molecular FormulaC20H22F2N4O2S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
InChIInChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1
InChIKeyLLXISKGBWFTGEI-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-Filanesib (CAS 885060-08-2) for KSP Inhibition Research: A Procurement-Focused Evidence Summary


(R)-Filanesib (CAS 885060-08-2), the R-enantiomer of ARRY-520, is a potent and selective small-molecule inhibitor of kinesin spindle protein (KSP/KIF11/Eg5), a mitotic motor protein essential for bipolar spindle formation [1]. It demonstrates an IC50 of 6 nM against human KSP and has undergone Phase 1/2 clinical evaluation in relapsed/refractory multiple myeloma and advanced solid tumors [2].

Why (R)-Filanesib Cannot Be Substituted by Generic KSP Inhibitors: The Procurement Case for Chirally-Defined KIF11 Targeting


(R)-Filanesib is the chirally defined R-enantiomer of ARRY-520, a stereochemical identity that directly impacts target binding conformation and biological activity . Unlike racemic mixtures or alternative KSP inhibitors such as ispinesib, SB-743921, or litronesib, (R)-Filanesib exhibits a distinct tolerability profile in comparative preclinical models, with reduced hematological side effects relative to ispinesib at comparable anti-tumor efficacy [1]. Furthermore, its clinical development has established a predictive biomarker (low baseline α1-acid glycoprotein) that enables patient stratification—a feature not replicated across the KSP inhibitor class [2]. Generic substitution with racemic ARRY-520 or alternative KSP inhibitors therefore introduces uncharacterized variables in enantiomeric purity, toxicity, and biomarker predictability that undermine experimental reproducibility and translational validity.

(R)-Filanesib Comparative Evidence: Quantified Differentiation from Ispinesib, Paclitaxel, and Class-Alternative KSP Inhibitors


(R)-Filanesib vs. Ispinesib: Superior In Vivo Tolerability at Comparable Anti-Tumor Efficacy in Meningioma Xenograft Models

In a direct head-to-head comparison using anaplastic and benign meningioma cell lines, both (R)-Filanesib and ispinesib exhibited IC50 values below 1 nM, demonstrating comparable in vitro potency [1]. In xenotransplanted mouse models, both compounds significantly inhibited meningioma growth by up to 83% [1]. However, filanesib demonstrated better tolerability with less pronounced hematological side effects compared to ispinesib at equivalent anti-tumor doses [1].

KIF11 inhibition Meningioma In vivo tolerability

(R)-Filanesib Retains Antiproliferative Activity in Multidrug-Resistant Cancer Cell Lines Expressing P-Glycoprotein

In vitro antiproliferative assays demonstrate that (R)-Filanesib retains low nanomolar potency against multidrug-resistant cell lines. EC50 values were 3.7 nM in HCT-15 cells (colon carcinoma, P-glycoprotein overexpressing, paclitaxel-resistant), 14 nM in NCI/ADR-RES cells, and 4.2 nM in K562/ADR cells . In contrast, paclitaxel showed reduced efficacy in these resistant models due to P-glycoprotein-mediated efflux [1].

Multidrug resistance P-glycoprotein Taxane-resistant models

(R)-Filanesib vs. Paclitaxel: Absence of Neurotoxicity in First-in-Human Phase 1 Study

In a first-in-human Phase 1 study of (R)-Filanesib in patients with advanced solid tumors, neurotoxicity related to filanesib was not observed across 41 treated patients at doses up to the MTD of 2.50 mg/m²/cycle (or 3.20 mg/m²/cycle with prophylactic filgrastim) [1]. This stands in contrast to microtubule-targeting agents such as paclitaxel and vincristine, which are associated with dose-limiting peripheral neuropathy as a class effect due to their activity on tubulin in postmitotic neurons [2]. KSP is expressed predominately in proliferating cells and is absent from postmitotic neurons, providing a mechanistic basis for this differentiated safety profile [2].

Neurotoxicity KSP selectivity Clinical safety

(R)-Filanesib Clinical Response Stratification via α1-Acid Glycoprotein Biomarker: A Quantitative Patient Selection Advantage

In a Phase 2 study of (R)-Filanesib in heavily pretreated relapsed/refractory multiple myeloma (median ≥6 prior therapies), all responding patients (partial response or better) had low baseline levels of α1-acid glycoprotein (AAG), an acute-phase protein that binds filanesib and modulates its free fraction [1]. The overall response rate (≥PR) was 16% for single-agent filanesib and 15% for filanesib plus dexamethasone [1]. This biomarker correlation provides a quantifiable patient enrichment strategy not established for other KSP inhibitors such as ispinesib, SB-743921, or litronesib.

Biomarker Patient stratification α1-acid glycoprotein

(R)-Filanesib Procurement-Relevant Application Scenarios: Where This KSP Inhibitor Delivers Quantifiable Advantages


Preclinical Evaluation of KIF11 Inhibition in Meningioma or Other CNS Tumor Models Requiring Favorable Tolerability

Based on direct comparative evidence demonstrating equivalent anti-tumor efficacy (IC50 < 1 nM, 83% tumor growth inhibition) but superior tolerability relative to ispinesib in meningioma xenograft models [1], (R)-Filanesib is the preferred KSP inhibitor for in vivo CNS tumor studies where minimizing hematological toxicity is a critical endpoint. This is particularly relevant for chronic dosing regimens or combination studies where additive myelosuppression must be avoided.

Mechanistic Studies of Mitotic Arrest in Multidrug-Resistant Cancer Cell Lines (Including P-Glycoprotein-Overexpressing Models)

The retention of low nanomolar antiproliferative activity in HCT-15 (EC50 3.7 nM), NCI/ADR-RES (EC50 14 nM), and K562/ADR (EC50 4.2 nM) cell lines [1] positions (R)-Filanesib as a critical tool compound for investigating mitotic spindle disruption in drug-resistant contexts. Researchers studying taxane resistance or evaluating P-glycoprotein-independent therapeutic strategies should select (R)-Filanesib over microtubule agents like paclitaxel, which are substrates for P-glycoprotein efflux .

Clinical or Preclinical Studies Requiring Mitotic Inhibition Without Confounding Neurotoxicity

Given the absence of neurotoxicity observed in the Phase 1 clinical evaluation of filanesib (0% in 41 patients) [1], (R)-Filanesib is the appropriate choice for experimental systems where peripheral neuropathy would confound functional or behavioral readouts. This mechanistic advantage stems from KSP's restricted expression to proliferating cells, with no expression in postmitotic neurons . In contrast, microtubule-targeting agents such as paclitaxel and vincristine carry established neurotoxicity liabilities.

Translational Studies Incorporating Prospective Biomarker Stratification (α1-Acid Glycoprotein)

For researchers designing clinical trial simulations or patient-derived xenograft studies in multiple myeloma, (R)-Filanesib offers a validated biomarker (low baseline AAG) that predicted response in Phase 2 trials, where 100% of responders exhibited low AAG levels [1]. This enables prospective enrichment of study populations and more efficient experimental designs. No comparable validated biomarker exists for alternative KSP inhibitors such as ispinesib, SB-743921, or litronesib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Filanesib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.